2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide
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Overview
Description
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.228 g/mol . This compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. The presence of the amino group and the hydrosulfide group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide typically involves the reaction of phenyl hydrazides with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and purity .
Chemical Reactions Analysis
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. Major products formed from these reactions include sulfoxides, sulfones, thiols, amides, and sulfonamides .
Scientific Research Applications
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with the active sites of enzymes, inhibiting their activity. The amino group can form hydrogen bonds with receptor sites, enhancing the compound’s binding affinity . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide can be compared with other similar compounds, such as:
2-(5-Amino-1,3,4-thiadiazol-2-YL)phenyl hydrosulfide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which can affect its chemical reactivity and biological activity.
2-(5-Amino-1,2,4-oxadiazol-2-YL)phenyl hydrosulfide: This compound has a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring, leading to variations in its properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
CAS No. |
500867-14-1 |
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Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-(5-amino-1,3,4-oxadiazol-2-yl)benzenethiol |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(12-8)5-3-1-2-4-6(5)13/h1-4,13H,(H2,9,11) |
InChI Key |
AXXNLUJQRQILLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)N)S |
Origin of Product |
United States |
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